6,7-Dihydroxycoumarin-4-acetic Acid
Overview
Description
6,7-Dihydroxycoumarin-4-acetic Acid: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This compound, in particular, has garnered attention due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Mode of Action
It’s known that many coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities
Biochemical Pathways
Coumarins are known to be involved in various pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective, and vascular protective effects .
Result of Action
Coumarin derivatives are known to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Biochemical Analysis
Biochemical Properties
Coumarins, the class of compounds it belongs to, are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Cellular Effects
Coumarin derivatives have been shown to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Coumarin derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxycoumarin-4-acetic Acid can be achieved through several methods. One common approach involves the acylation of 6,7-dihydroxycoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of natural glycosides such as aesculin or cichoriin, followed by further chemical modifications. This method is advantageous due to the availability of natural sources and the relatively mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxycoumarin-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted coumarin derivatives with different functional groups.
Scientific Research Applications
6,7-Dihydroxycoumarin-4-acetic Acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
Esculetin (6,7-Dihydroxycoumarin): Shares a similar structure but lacks the acetic acid moiety.
4-Methyl-6,7-dihydroxycoumarin: Similar structure with a methyl group at the 4-position.
7,8-Dihydroxy-4-methylcoumarin: Similar structure with hydroxyl groups at the 7 and 8 positions and a methyl group at the 4-position
Uniqueness: 6,7-Dihydroxycoumarin-4-acetic Acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-(6,7-dihydroxy-2-oxochromen-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,12-13H,1H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNZFYHLQRFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419825 | |
Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88404-14-2 | |
Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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